![molecular formula C16H15NOS2 B2560006 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide CAS No. 2034297-28-2](/img/structure/B2560006.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide
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Overview
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The structure of some pertinent biological compounds based-thiophene can be seen in Scheme 1 .Chemical Reactions Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry and Drug Development
Derivatives of benzothiophene-3-carboxylic acids serve as valuable molecular scaffolds for medicinal chemistry. Researchers have identified several candidate compounds for preclinical and clinical studies. These derivatives exhibit potential therapeutic effects due to their structural features and interactions with biological targets. Notably, the synthesis of 1-benzothiophene-3-carboxylic acid derivatives has been a subject of recent research, with novel methods and modifications being explored .
Serotonin Receptor Modulation
The compound’s structure suggests potential interactions with serotonin receptors. Researchers have synthesized related analogs and evaluated their affinity for serotoninergic 5-HT1A receptors using radioligand binding assays. Investigating the compound’s impact on serotonin signaling pathways could provide insights into mood regulation and neurological disorders .
Anti-Inflammatory Properties
Thiophene-containing compounds, including benzothiophenes, have demonstrated anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibits anti-inflammatory effects. Further exploration of the anti-inflammatory potential of benzothiophene derivatives may lead to novel therapeutic agents .
Antioxidant and Anticancer Effects
Thiophene derivatives often possess antioxidant properties. While specific studies on this compound are limited, its structural resemblance to other antioxidant molecules warrants investigation. Additionally, some benzothiophenes exhibit anticancer activity, making them interesting candidates for further study in cancer research .
Mechanism of Action
While the specific mechanism of action for “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide” is not mentioned in the search results, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-11(17-16(18)12-6-7-19-9-12)8-13-10-20-15-5-3-2-4-14(13)15/h2-7,9-11H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVTYAVYXABBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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